molecular formula C37H48Cl2N4O B13790121 Cyanine7 hydrazide

Cyanine7 hydrazide

Cat. No.: B13790121
M. Wt: 635.7 g/mol
InChI Key: YBDAEKSMRYCHJV-UHFFFAOYSA-N
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Description

Cyanine7 hydrazide is a hydrazide derivative of Cyanine7, a near-infrared (NIR) fluorescent dye. This compound is known for its high extinction coefficient and improved quantum yield, making it a valuable tool in various scientific applications. This compound is particularly useful in the field of fluorescence imaging due to its ability to emit light in the near-infrared range, which allows for deeper tissue penetration and reduced background fluorescence .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7 hydrazide can be synthesized through the reaction of Cyanine7 with hydrazine derivatives. The typical synthetic route involves the reaction of Cyanine7 with hydrazine hydrate in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Cyanine7 hydrazide undergoes several types of chemical reactions, including:

    Condensation Reactions: Reacts with aldehydes and ketones to form stable hydrazone products.

    Oxidation Reactions: Can be oxidized to form various oxidized derivatives.

    Substitution Reactions: Participates in substitution reactions with suitable electrophiles

Common Reagents and Conditions

    Aldehydes and Ketones: Reacts with these carbonyl compounds in the presence of a suitable solvent to form hydrazones.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Electrophiles: Such as alkyl halides for substitution reactions

Major Products Formed

    Hydrazones: Formed from the reaction with aldehydes and ketones.

    Oxidized Derivatives: Formed from oxidation reactions.

    Substituted Products: Formed from substitution reactions

Scientific Research Applications

Cyanine7 hydrazide has a wide range of applications in scientific research, including:

    Fluorescence Imaging: Used as a fluorescent probe for imaging biological tissues and cells due to its near-infrared emission.

    Bioconjugation: Used to label biomolecules such as proteins and nucleic acids for various biochemical assays.

    Medical Diagnostics: Employed in diagnostic imaging techniques to detect and monitor diseases.

    Chemical Sensing: Used in the development of sensors for detecting specific chemical compounds

Mechanism of Action

Cyanine7 hydrazide exerts its effects primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the visualization of biological structures and processes. The molecular targets and pathways involved in its mechanism of action include the labeling of carbonyl-containing biomolecules such as glycoproteins and the formation of stable hydrazone linkages .

Comparison with Similar Compounds

Similar Compounds

    Cyanine7.5 Hydrazide: Similar spectral properties but with a higher quantum yield of fluorescence.

    Indocyanine Green (ICG): Another NIR dye with similar applications but different structural properties.

    Cyanine5.5 Hydrazide: Similar in function but with different absorption and emission wavelengths .

Uniqueness

Cyanine7 hydrazide is unique due to its high extinction coefficient, improved quantum yield, and ability to emit light in the near-infrared range. These properties make it particularly suitable for in vivo imaging and other applications where deep tissue penetration and reduced background fluorescence are essential .

Properties

Molecular Formula

C37H48Cl2N4O

Molecular Weight

635.7 g/mol

IUPAC Name

[6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]azanium;dichloride

InChI

InChI=1S/C37H46N4O.2ClH/c1-36(2)29-16-8-10-18-31(29)40(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)41(34)25-12-6-7-20-35(42)39-38;;/h8-11,16-19,21-24,26H,6-7,12-15,20,25,38H2,1-5H3;2*1H

InChI Key

YBDAEKSMRYCHJV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-]

Origin of Product

United States

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